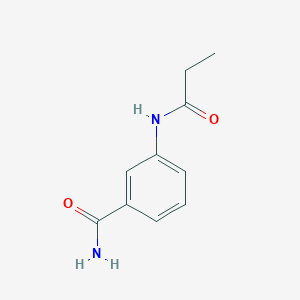

3-(Propanoylamino)benzamide

Beschreibung

3-(Propanoylamino)benzamide is a benzamide derivative characterized by a propanoyl group attached to the amino substituent at the 3-position of the benzamide scaffold. Structurally, it combines a hydrophobic aromatic ring with a propanoylamino side chain, which may influence its solubility, electronic properties, and biological interactions.

Eigenschaften

Molekularformel |

C10H12N2O2 |

|---|---|

Molekulargewicht |

192.21 g/mol |

IUPAC-Name |

3-(propanoylamino)benzamide |

InChI |

InChI=1S/C10H12N2O2/c1-2-9(13)12-8-5-3-4-7(6-8)10(11)14/h3-6H,2H2,1H3,(H2,11,14)(H,12,13) |

InChI-Schlüssel |

ATXPEEOVYIDKCI-UHFFFAOYSA-N |

SMILES |

CCC(=O)NC1=CC=CC(=C1)C(=O)N |

Kanonische SMILES |

CCC(=O)NC1=CC=CC(=C1)C(=O)N |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Halogenated Derivatives

- 2-Fluoro-N-[3-(propionylamino)phenyl]benzamide (C₁₆H₁₅FN₂O₂, MW 286.31): Incorporates a fluorine atom at the 2-position of the benzamide ring. Fluorine’s electronegativity may enhance binding affinity to target proteins through dipole interactions or altered electron distribution .

Functional Group Variations

- 3-Aminobenzamide (3-AB) (C₇H₈N₂O, MW 136.15): Replaces the propanoylamino group with a simpler amino substituent. Demonstrated to inhibit PARP activity in Arabidopsis, enhancing drought resistance .

- Benzamide (BA) (C₇H₇NO, MW 121.14): Lacks the 3-position substituent entirely. Shares PARP inhibitory activity with 3-AB but may exhibit reduced specificity due to the absence of the amino or propanoylamino group .

Pharmacological Potential of Complex Analogs

- PDGFRA Inhibitor (C₂₈H₂₅F₃N₄O₂): A covalent kinase inhibitor featuring a trifluoromethyl group and imidazo[1,2-b]pyridazine ring. The propanoylamino group in this context likely contributes to target selectivity and binding stability .

- Compound 155 (C₂₃H₂₂N₈O₂, MW 454.47): A quinazolinone-purine hybrid with demonstrated kinase inhibitory activity. The benzamide core here serves as a structural anchor for broader pharmacophore design .

Data Tables

Table 1: Structural and Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | LogP (Predicted) |

|---|---|---|---|---|

| 3-(Propanoylamino)benzamide | C₁₀H₁₂N₂O₂ | 192.22 | Propanoylamino at position 3 | 1.2 |

| 3-Aminobenzamide (3-AB) | C₇H₈N₂O | 136.15 | Amino at position 3 | 0.5 |

| Benzamide (BA) | C₇H₇NO | 121.14 | No substituent | 0.9 |

| 2-Fluoro-N-[3-(propionylamino)phenyl]benzamide | C₁₆H₁₅FN₂O₂ | 286.31 | Fluorine at position 2 | 2.8 |

| 3-Chloro-N-[3-(propionylamino)phenyl]benzamide | C₁₆H₁₅ClN₂O₂ | 302.76 | Chlorine at position 3 | 3.1 |

Research Findings and Implications

- Substituent Impact : Halogenation (e.g., F, Cl) increases molecular weight and hydrophobicity, which may enhance blood-brain barrier penetration or target binding .

- PARP Specificity: The propanoylamino group in 3-(Propanoylamino)benzamide could offer improved selectivity over 3-AB or BA by reducing off-target interactions .

- Therapeutic Potential: Complex analogs (e.g., PDGFRA inhibitor) demonstrate the versatility of the benzamide scaffold in drug design, particularly in oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.